molecular formula C7H9Br2NS B15314596 2,5-Dibromo-4-tert-butyl-1,3-thiazole

2,5-Dibromo-4-tert-butyl-1,3-thiazole

Cat. No.: B15314596
M. Wt: 299.03 g/mol
InChI Key: WAMCVRUDIRVEAY-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7H9Br2NS. It is characterized by the presence of two bromine atoms and a tert-butyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

    Coupling Products: Aryl or vinyl-substituted thiazoles.

Scientific Research Applications

2,5-Dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazole ring can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-tert-butyl-1,3-thiazole is unique due to the presence of both bromine atoms and a tert-butyl group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H9Br2NS

Molecular Weight

299.03 g/mol

IUPAC Name

2,5-dibromo-4-tert-butyl-1,3-thiazole

InChI

InChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3

InChI Key

WAMCVRUDIRVEAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)Br

Origin of Product

United States

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